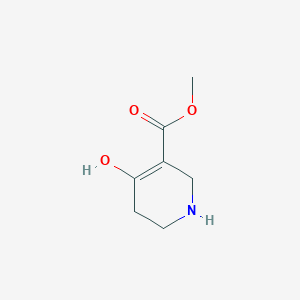

Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring with a hydroxyl group at position 4 and a methyl ester at position 3. This compound serves as a versatile precursor in the synthesis of pharmacologically active heterocycles. For example, it undergoes reactions with reagents such as ethyl isothiocyanatoacetate or ethyl isocyanatoacetate to form thioxopyrimidine or ureido derivatives, respectively, under reflux conditions in pyridine or acetic acid . These transformations highlight its utility in generating fused pyrido-pyrimidine systems, which are of interest in medicinal chemistry.

Properties

CAS No. |

679841-12-4 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl 4-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylate |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h8-9H,2-4H2,1H3 |

InChI Key |

MLYDZTDEBFYZHK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(CCNC1)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in studying biological systems, particularly in enzyme inhibition studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical processes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound is distinguished by its hydroxyl and methyl ester groups. Key analogs include:

Key Observations :

Physical and Chemical Properties

Notes:

- The target compound’s derivatives exhibit intramolecular hydrogen bonding, stabilizing half-chair conformations .

- MPTP’s lack of polar groups reduces solubility in aqueous media compared to hydroxylated analogs.

Conformational Analysis

The tetrahydropyridine ring in the target compound and its analogs adopts a half-chair conformation, as quantified by Cremer-Pople parameters (q₂ = 0.344 Å, q₃ = -0.288 Å) . Substituents like phenyl groups (e.g., in diphenyl derivatives) increase ring puckering (QT = 0.4485 Å) and torsional strain, influencing pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.